5-(Hydroxymethyl)furan-3-carboxylic acid
Overview
Description
5-(Hydroxymethyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C6H6O4 . It is also known as Sumiki’s acid and is produced by certain fungi .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been synthesized from the platform molecule 5-hydroxymethylfurfural (5-HMF) using silver nanoparticles as a catalyst . Another approach involves the synthesis of C6-furanics inside living cells using natural metabolism .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a hydroxymethyl group at the 5-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, it can be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . It can also undergo oxidation to form furoic acid .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 142.11 . It has a melting point of 145-147 degrees Celsius .Scientific Research Applications
Antibacterial Activity
5-(Hydroxymethyl)furan-3-carboxylic acid has demonstrated potent antibacterial activity. A study found that it exhibited significant effectiveness against Staphylococcus aureus, showing potential as an antibacterial agent (Ma et al., 2016).
Food Industry Applications
In the food industry, particularly in honey analysis, 5-(Hyydroxymethyl)furan-3-carboxylic acid is identified as a key compound. A high-performance liquid chromatographic method has been developed for determining this and related compounds in honey and honeydew samples, highlighting its relevance in food quality and safety assessments (Nozal et al., 2001).
Biobased Chemical Production
This compound plays a significant role in the production of biobased chemicals. It is used as a substrate in enzyme-catalyzed reactions to produce furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical. These enzymatic processes offer environmentally friendly and efficient methods for producing valuable chemicals from renewable resources (Dijkman et al., 2014).
Biocatalysis in Microorganisms
The use of recombinant Escherichia coli in biocatalysis involving this compound has been researched. This approach offers potential for the synthesis of furan-based carboxylic acids, demonstrating high substrate tolerance and efficiency, which is significant for industrial applications (Wang et al., 2020).
Polymer Industry Applications
In the polymer industry, derivatives of this compound, such as 2,5-bis(hydroxymethyl)furan, are used as monomers for the synthesis of biobased polyesters. These novel polyesters have diverse applications, potentially replacing petroleum-based materials (Jiang et al., 2014).
Mechanism of Action
Target of Action
It has been suggested that hmfc may interact with various enzymes and proteins within the cell .
Mode of Action
It is known that HMFC can be oxidized to form various products that serve as building blocks for polymers This suggests that HMFC may interact with its targets by undergoing oxidation reactions
Biochemical Pathways
HMFC is involved in the oxidation pathway where it is transformed into various products. One such product is 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which is formed by the incomplete oxidation of HMFC . The formation of HMFCA suggests that HMFC may play a role in the cellular redox balance and could potentially influence other biochemical pathways related to redox reactions.
Result of Action
It has been suggested that hmfc and its oxidation products may have potential anticancer activities This suggests that HMFC could induce cellular changes that inhibit the proliferation of cancer cells
Safety and Hazards
Biochemical Analysis
Biochemical Properties
For instance, an enzyme called PaALDH64 has been identified to selectively oxidize 5-Hydroxymethylfurfural (HMF), a related furan compound, into 5-(Hydroxymethyl)furan-3-carboxylic acid . The catalytic active site cleft of PaALDH64 forms more hydrogen bonds compared with other enzymes, providing a stable interaction between the substrate and PaALDH64, and thus accelerating the catalytic efficiency of the enzyme .
Cellular Effects
The cellular effects of this compound are not well-documented. Related furan compounds have been shown to have significant effects on cells. For example, a compound named Flazin, which is derived from a similar furan compound, has been found to inhibit the proliferation of HL-60 cells, suggesting that it induces apoptotic activity .
Molecular Mechanism
For instance, the enzyme PaALDH64 can selectively oxidize 5-Hydroxymethylfurfural (HMF) into this compound . This suggests that this compound might also interact with certain enzymes to exert its effects.
Properties
IUPAC Name |
5-(hydroxymethyl)furan-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACFIAQNKKVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572634 | |
Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-75-6 | |
Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)furan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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